Ethyl3-amino-3-(thiazol-4-yl)propanoate

Description

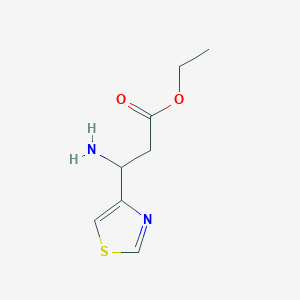

The compound’s structure features a thiazole ring linked to a propanoate ester and an amino group, which may confer unique reactivity and biological activity.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C8H12N2O2S/c1-2-12-8(11)3-6(9)7-4-13-5-10-7/h4-6H,2-3,9H2,1H3 |

InChI Key |

DRHWQKIZKXHGIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CSC=N1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 3-amino-3-(thiazol-4-yl)propanoate typically involves the reaction of ethyl 3-bromo-3-(thiazol-4-yl)propanoate with ammonia or an amine under suitable conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 3-amino-3-(thiazol-4-yl)propanoate has shown promise as a potential anticancer agent. Research indicates that thiazole derivatives can inhibit specific cancer cell lines by targeting mitotic processes. For instance, compounds with thiazole moieties have been reported to inhibit HSET (KIFC1), a kinesin involved in cancer cell survival, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 3-amino-3-(thiazol-4-yl)propanoate | HSET (KIFC1) | Micromolar | Inhibition of mitotic spindle formation |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Eg5 | Nanomolar | ATP-competitive inhibition |

Antimicrobial Properties

Ethyl 3-amino-3-(thiazol-4-yl)propanoate and its derivatives have been investigated for their antimicrobial properties. Studies have demonstrated that thiazole-containing compounds exhibit significant activity against various bacterial strains, including Bacillus subtilis. The antimicrobial efficacy is often linked to the structural features of the thiazole ring, which enhances interaction with microbial targets .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-amino-3-(thiazol-4-yl)propanoate | Bacillus subtilis | 10 µg/mL |

| Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | 5 µg/mL |

Synthesis and Structural Modifications

The synthesis of ethyl 3-amino-3-(thiazol-4-yl)propanoate typically involves multi-step reactions starting from commercially available thiazole derivatives. Recent advancements have focused on optimizing synthetic routes to improve yield and purity, which is crucial for further pharmacological testing .

Table 3: Synthetic Methods for Thiazole Derivatives

| Methodology | Reaction Type | Yield (%) |

|---|---|---|

| Sulfonation followed by coupling | Two-step synthesis | 85% |

| Direct amination of thiazole carboxylic acid | One-pot synthesis | 90% |

Case Studies and Research Findings

Several studies have highlighted the potential of ethyl 3-amino-3-(thiazol-4-yl)propanoate in drug development:

- Cancer Cell Studies : A study demonstrated that derivatives containing the thiazole structure could induce multipolar spindles in cancer cells, leading to enhanced apoptosis. The research utilized various concentrations of ethyl 3-amino-3-(thiazol-4-yl)propanoate to evaluate its cytotoxic effects on different cancer cell lines .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of thiazole derivatives against clinical isolates, revealing that certain modifications significantly increased their effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Functional Group Impact: The amino group in the target compound may enhance solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., phenylsulfonyl in ). Propargyl esters (e.g., ) introduce alkyne reactivity, enabling click chemistry applications, whereas oxo groups () may participate in tautomerism or nucleophilic reactions.

Synthetic Routes :

- Thiazole rings are commonly formed via Hantzsch reactions (α-bromoacetyl + thioamides, ) or bromine-mediated cyclization (e.g., ).

- Purification methods vary; for example, column chromatography is critical for isolating sulfonamide derivatives ().

Biological Activity: Thiazol-4-yl pyrrolo[2,3-b]pyridine derivatives exhibit selective CDK1 inhibition, suggesting that the thiazole moiety contributes to kinase binding . No similar data is reported for the target compound, but its amino group could modulate target specificity.

Physicochemical Properties

- Polarity: Amino and ester groups increase polarity compared to methylthio or propargyl substituents.

- Stability : Propargyl esters () may be less stable under acidic conditions due to alkyne sensitivity, whereas sulfonamides () are typically robust.

Biological Activity

Ethyl 3-amino-3-(thiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Ethyl 3-amino-3-(thiazol-4-yl)propanoate features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of ethyl 3-amino-3-(thiazol-4-yl)propanoate is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can engage in hydrophobic interactions. These interactions may lead to alterations in enzyme kinetics or receptor activation, influencing cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity

- Ethyl 3-amino-3-(thiazol-4-yl)propanoate has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

-

Anticancer Properties

- Several studies have explored the anticancer potential of thiazole derivatives. For instance, derivatives of ethyl 3-amino-3-(thiazol-4-yl)propanoate were tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study indicated that modifications in the thiazole structure could enhance potency against specific cancer types, such as hepatocellular carcinoma and breast cancer .

- Antioxidant Activity

Case Studies

- Cytotoxicity Testing

-

Molecular Docking Studies

- Molecular docking simulations revealed that ethyl 3-amino-3-(thiazol-4-yl)propanoate binds effectively to key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR). The binding affinity was comparable to established inhibitors, indicating its potential as a lead compound for drug development .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.